Sclerosporin

Description

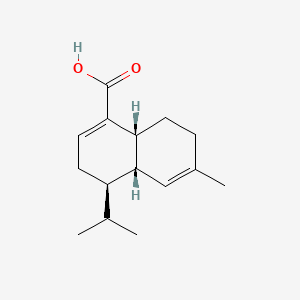

Structure

2D Structure

3D Structure

Properties

CAS No. |

66419-03-2 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(4R,4aS,8aR)-6-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-6-7-13(15(16)17)12-5-4-10(3)8-14(11)12/h7-9,11-12,14H,4-6H2,1-3H3,(H,16,17)/t11-,12+,14-/m1/s1 |

InChI Key |

WMNZIVZTRJKKHL-MBNYWOFBSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C(=O)O |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C(=O)O |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C(=O)O |

Other CAS No. |

66419-03-2 |

Origin of Product |

United States |

Chemical Properties and Research Findings

Isolation and Structural Elucidation

This compound was initially isolated from cultures of Sclerotinia fructicola grown on potato agar (B569324) medium. The process involved maceration of mycelia with acetone, followed by ethyl acetate (B1210297) extraction, and purification using preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC) tandfonline.com. A yield of approximately 182 μg of pure this compound was obtained from 4 liters of cultured material tandfonline.com. Later studies also reported its isolation, along with several hydroxylated derivatives (15-hydroxythis compound, 12-hydroxythis compound, 11-hydroxythis compound, and 8-hydroxythis compound), from the marine-derived fungus Cadophora malorum nih.govacs.org. The structural determination involved advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming its sesquiterpenoid nature and guaiane (B1240927) skeleton nih.govtandfonline.comnaturalproducts.netjst.go.jp.

Biological Activity and Synthesis

The primary documented biological activity of this compound is its role as a sporogenic substance. It has been shown to induce the formation of asexual arthrospores in Sclerotinia fructicola mycelia when applied at a concentration of 0.001 μg/ml naturalproducts.net. Interestingly, the (−)-form of this compound, isolated from Diplocarpon mali, did not exhibit this sporogenic activity towards S. fructicola nih.gov.

In studies of hydroxylated derivatives isolated from Cadophora malorum, compound 5 (8-hydroxythis compound) demonstrated a weak inhibitory activity against fat accumulation in 3T3-L1 murine adipocytes nih.govacs.org. While other sesquiterpenes are known for a range of activities such as antimicrobial and anti-inflammatory effects, specific broad-spectrum bioactivities for this compound itself, beyond its sporogenic role, are not extensively detailed in the provided literature.

The proposed structure of this compound has been confirmed through total synthesis. Notably, the synthetic product, while rigorously characterized, did not exhibit the sporogenic activity observed in the naturally isolated compound oup.comacs.orgnii.ac.jp. This discrepancy highlights the complexities in natural product synthesis and the potential for subtle structural or stereochemical differences to influence biological function.

Structural Elucidation and Stereochemical Characterization of Sclerosporin

Spectroscopic Approaches for Structure Determination

A combination of spectroscopic methods is indispensable for the complete structural characterization of complex organic molecules. These techniques provide complementary information, allowing chemists to build a detailed picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool in modern structure elucidation, offering atomic-level resolution of molecular structures hyphadiscovery.comuni-duesseldorf.denih.govnih.govyoutube.comorganicchemistrydata.orgunl.edu. For Sclerosporin, NMR experiments are crucial for identifying the carbon-hydrogen framework and the presence of various functional groups.

One-Dimensional (1D) NMR: Proton (¹H) NMR provides information about the number, type, and chemical environment of hydrogen atoms, including their coupling to neighboring protons. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms, with chemical shifts indicating the electronic environment of each carbon.

Two-Dimensional (2D) NMR: Advanced NMR techniques are essential for establishing connectivity. Correlation SpectroscopY (COSY) identifies proton-proton couplings, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, while Heteronuclear Multiple Bond Correlation (HMBC) identifies correlations between protons and carbons separated by two or three bonds, thereby mapping out the carbon skeleton hyphadiscovery.comyoutube.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are particularly vital for determining stereochemistry, as they detect through-space interactions between protons that are close in three-dimensional space, even if they are not directly bonded hyphadiscovery.comnih.gov. This is key to understanding the relative spatial arrangement of atoms in this compound.

The ability to perform these experiments on microgram quantities of material, often facilitated by cryoprobe technology, has significantly advanced the structure elucidation of natural products like this compound hyphadiscovery.com.

Mass spectrometry (MS) plays a critical role by providing the molecular weight of the compound and offering insights into its structure through fragmentation patterns uni-duesseldorf.denih.govunl.eduscribd.comufl.educhemguide.co.uklibretexts.orgnih.govlibretexts.orgwikipedia.org.

Molecular Weight and Formula: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the precise molecular formula. This is a fundamental step in structure determination uni-duesseldorf.deacs.org.

MS is often used in conjunction with NMR to corroborate findings and provide a more complete structural assignment uni-duesseldorf.denih.govunl.eduufl.edu.

While NMR and MS are paramount, other spectroscopic techniques offer valuable supplementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and C-H bonds, by detecting their characteristic vibrational frequencies uni-duesseldorf.deyoutube.comunl.eduscribd.comufl.edu.

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for detecting the presence of chromophores, such as conjugated double bonds or aromatic systems, which absorb ultraviolet or visible light uni-duesseldorf.deyoutube.comunl.eduscribd.comufl.edu.

X-ray Crystallography: If suitable single crystals of this compound can be obtained, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. It is considered the "ultimate analysis" for unambiguous structural determination uni-duesseldorf.denih.gov.

Historical Revisions and Definitive Structural Assignments

The history of natural product chemistry often involves iterative refinement of proposed structures as new analytical techniques emerge or as more material becomes available. While specific details on historical revisions of this compound's structure are not extensively detailed in the readily available literature snippets, the field generally recognizes the importance of definitive structural assignments. Research into this compound and its derivatives, such as hydroxylated this compound derivatives, highlights the ongoing exploration of related compounds researchgate.netuit.nounit.no. The rigorous application of modern spectroscopic methods, including multidimensional NMR and HRMS, ensures that the final structural assignments are robust and accurate, minimizing the possibility of misassignments that have occurred with other natural products in the past nih.gov.

Absolute Stereochemistry Determination Methodologies

Establishing the absolute configuration (e.g., R or S at chiral centers) is critical for understanding a molecule's biological activity and interactions. Several advanced methodologies are employed for this purpose:

X-ray Crystallography: When single crystals are available, X-ray diffraction, particularly when employing anomalous dispersion, can directly determine the absolute stereochemistry uni-duesseldorf.denih.govacs.orgthieme-connect.com.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD, often coupled with Density Functional Theory (DFT) calculations, provides a reliable method for determining the absolute configuration of chiral molecules in solution rsc.org.

Electronic Circular Dichroism (ECD) Spectroscopy: Time-Dependent Density Functional Theory (TDDFT) calculations combined with ECD spectroscopy (TDDFT-ECD) are also powerful tools for assigning absolute configurations, often correlated with optical rotation measurements acs.orgrsc.org.

Chemical Derivatization: Methods such as Mosher's esterification, while not explicitly detailed for this compound in the provided snippets, are classic techniques where chiral derivatizing agents are used to create diastereomers whose NMR spectra can then be analyzed to deduce absolute stereochemistry researchgate.netebay.com.au.

The combination of these spectroscopic and chemical methods ensures that the complete three-dimensional structure, including the absolute configuration of this compound, is accurately elucidated.

Data Table: Spectroscopic Techniques in this compound Structure Elucidation

| Spectroscopic Technique | Key Information Provided for Structure Elucidation | Relevance to this compound |

| NMR Spectroscopy | Molecular connectivity, functional group identification, stereochemical relationships (via NOESY) hyphadiscovery.comuni-duesseldorf.denih.govyoutube.comorganicchemistrydata.org | Essential for mapping the carbon-hydrogen framework, identifying functional groups, and determining the spatial arrangement of atoms, crucial for understanding this compound's complex structure hyphadiscovery.comuni-duesseldorf.denih.govnih.govyoutube.comorganicchemistrydata.orgunl.edu. |

| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns uni-duesseldorf.describd.comchemguide.co.uklibretexts.org | Aids in identifying this compound's mass and provides diagnostic fragments that reveal substructural information and connectivity uni-duesseldorf.denih.govunl.eduscribd.comufl.educhemguide.co.uklibretexts.orgnih.govlibretexts.orgwikipedia.org. |

| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-H) uni-duesseldorf.deyoutube.comscribd.com | Confirms the presence of characteristic functional groups within the this compound molecule, complementing NMR data uni-duesseldorf.deyoutube.comunl.eduscribd.comufl.edu. |

| UV-Vis Spectroscopy | Presence of chromophores (e.g., conjugated systems) uni-duesseldorf.deyoutube.comscribd.com | Can indicate the extent of unsaturation or conjugation within this compound, providing additional structural clues uni-duesseldorf.deyoutube.comunl.eduscribd.comufl.edu. |

| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, absolute configuration uni-duesseldorf.denih.govthieme-connect.com | Provides unambiguous confirmation of this compound's structure and absolute stereochemistry if suitable crystals are obtained, representing the highest level of structural certainty uni-duesseldorf.denih.govacs.orgthieme-connect.com. |

| VCD/ECD Spectroscopy | Absolute stereochemistry determination acs.orgrsc.org | Used in conjunction with computational methods (DFT) to assign the absolute configuration of this compound's chiral centers acs.orgrsc.org. |

Compound List:

this compound

Biosynthetic Pathways and Mechanistic Enzymology of Sclerosporin

Precursor Incorporation Studies for Sesquiterpene Biosynthesis

The journey to constructing the complex carbon skeleton of Sclerosporin begins with fundamental building blocks derived from primary metabolism. Like all sesquiterpenes, the biosynthesis of this compound utilizes isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are five-carbon units. nih.govnih.gov These precursors are typically synthesized through the mevalonate (MVA) pathway in fungi. nih.gov

Through a series of condensation reactions, three molecules of IPP are sequentially added to DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). nih.gov FPP stands as the universal precursor for the vast array of sesquiterpenes, including this compound. nih.gov The intricate folding and cyclization of this linear precursor, orchestrated by specific enzymes, ultimately dictates the unique skeletal structure of the final sesquiterpenoid natural product.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.gov This genomic arrangement facilitates the coordinated regulation and expression of all the necessary enzymes for the pathway. The identification and characterization of the this compound BGC are pivotal to understanding its biosynthesis at a molecular level.

Modern genomic and bioinformatic approaches have enabled the identification of putative BGCs in various fungal species. mdpi.comscilit.commdpi.com By searching for key enzyme-encoding genes, such as terpene synthases, within a genomic context, researchers can pinpoint the BGC responsible for the production of a particular compound. The characterization of a BGC typically involves gene knockout experiments, heterologous expression of the entire cluster or individual genes, and in vitro enzymatic assays to confirm the function of each protein in the pathway. mdpi.comnih.gov While the specific BGC for this compound has been a target of investigation, detailed characterization remains an active area of research.

Enzymatic Steps in this compound Formation

The transformation of the linear FPP precursor into the complex, cyclic structure of this compound is a multi-step process catalyzed by a series of dedicated enzymes encoded by the BGC. The key enzymatic steps are outlined below:

| Step | Enzyme Class | Function | Substrate | Product |

| 1 | Sesquiterpene Synthase | Catalyzes the initial cyclization of FPP, forming the foundational carbocation intermediate and subsequent ring structures of the this compound scaffold. | Farnesyl pyrophosphate (FPP) | Protothis compound scaffold |

| 2 | Cytochrome P450 Monooxygenase | Introduces oxygen atoms at specific positions on the protothis compound scaffold, leading to hydroxylations and other oxidative modifications. | Protothis compound scaffold | Oxidized this compound intermediates |

| 3 | Dehydrogenase/Reductase | Modifies the oxidation state of specific functional groups on the this compound backbone. | Oxidized this compound intermediates | Modified this compound intermediates |

| 4 | Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) | Catalyze the final modifications, such as the addition of sugar moieties or methyl groups, to produce the final, bioactive this compound molecule. | Modified this compound intermediates | This compound |

The precise sequence and interplay of these enzymatic reactions are critical in defining the final chemical structure of this compound.

Genetic Engineering and Pathway Manipulation for Enhanced Production

The elucidation of the this compound biosynthetic pathway opens avenues for enhancing its production through genetic engineering and metabolic pathway manipulation. nih.govnih.gov Several strategies can be employed to increase the yield of this valuable compound.

One common approach is the overexpression of key biosynthetic genes within the native producer or a heterologous host. frontiersin.org This can involve placing the genes under the control of strong, inducible promoters to boost their transcription and subsequent enzyme levels. Another strategy focuses on increasing the precursor supply by engineering the primary metabolic pathways that produce IPP, DMAPP, and FPP. nih.govnih.gov

Chemical Synthesis and Structural Modification of Sclerosporin Analogs

Total Synthesis Strategies for Sclerosporin

The total synthesis of this compound has been accomplished, contributing to the revision and confirmation of its proposed structure, which features a guaiane (B1240927) skeleton oup.comresearchgate.net. Early synthetic efforts have established routes from readily available chiral starting materials.

Enantioselective synthesis has been key to accessing this compound, particularly for obtaining both enantiomers. Studies have reported the synthesis of both the enantiomers of this compound from (-)-carvone (B1668593) researchgate.netresearchgate.net. An intramolecular Diels-Alder reaction has been identified as an efficient strategy for the preparation of this compound, enabling the production of sufficient quantities for biological evaluation researchgate.netcdnsciencepub.com.

While direct synthetic regioselective functionalization of this compound is not extensively detailed in the available literature, natural product isolation studies have revealed hydroxylated derivatives, indicating regioselective functionalization occurs in biological systems. For instance, the marine-derived fungus Cadophora malorum yielded this compound along with four new hydroxylated derivatives: 15-hydroxythis compound (2), 12-hydroxythis compound (3), 11-hydroxythis compound (4), and 8-hydroxythis compound (5) nih.gov. These isolates demonstrate the presence of hydroxyl groups at specific positions (C-15, C-12, C-11, and C-8) on the this compound core.

Design and Derivatization of this compound Analogs

The identification of naturally occurring hydroxylated derivatives of this compound, such as 15-hydroxythis compound, 12-hydroxythis compound, 11-hydroxythis compound, and 8-hydroxythis compound, represents the creation of this compound analogs nih.gov. These compounds, isolated from Cadophora malorum, expand the chemical space around the parent molecule and provide a basis for SAR studies.

Structure-Activity Relationship (SAR) Investigations in Non-Clinical Models

Structure-activity relationship studies aim to correlate a molecule's chemical structure with its biological effects. In the case of this compound derivatives, investigations have been conducted using non-clinical models.

One such study evaluated several isolated compounds, including hydroxylated this compound derivatives. Notably, compound 5 (8-hydroxythis compound) demonstrated weak fat-accumulation inhibitory activity against 3T3-L1 murine adipocytes nih.govmdpi.com. This finding provides an initial insight into how structural modifications, specifically hydroxylation at the C-8 position, can influence biological activity in a non-clinical assay.

Biological Activities and Ecological Roles of Sclerosporin

Role in Fungal Sporulation and Development

Sclerosporin has been identified as a sporogenic metabolite, meaning it plays a role in the formation of fungal spores mdpi.comnih.gov. Specifically, it has been reported to induce asexual arthrospore formation in fungal mycelia nih.gov. While the precise molecular mechanisms are still under investigation, its presence is linked to developmental processes within fungi, influencing their reproductive strategies frontiersin.orgcore.ac.uk. Studies have indicated that the presence of this compound can promote the development of spores, which are crucial for fungal survival, dispersal, and infection frontiersin.org.

Interactions with Other Organisms in Microbial Ecosystems

Fungi, including those producing compounds like this compound, are integral to microbial ecosystems, mediating interactions between various organisms nih.gov. This compound's activity in these contexts is being explored, particularly its potential to influence other microbial life.

Anti-Phytopathogenic Activity in In Vitro Models

While direct, extensive studies detailing this compound's specific anti-phytopathogenic activity in vitro are not prominently featured in the initial search results, related compounds and general fungal metabolites are known to exhibit such properties ijbs.comfrontiersin.orgmdpi.com. Research on other fungal-derived compounds has shown significant inhibition of various plant pathogens ijbs.comfrontiersin.org. For instance, cercosporamide, isolated from Cadophora orchidicola, demonstrated potent growth inhibition against Fusarium oxysporum and Botrytis cinerea frontiersin.org. The general antifungal nature of sesquiterpenes, the class to which this compound belongs, suggests a potential for similar activities, although specific data for this compound against a panel of phytopathogens is limited in the provided results.

Ecological Relevance in Fungal-Host Interactions

Fungal endophytes, which colonize plant tissues, are known to produce bioactive secondary metabolites that can influence host-pathogen interactions frontiersin.org. While the specific ecological role of this compound in fungal-host interactions is not extensively detailed, its production by fungi like Cadophora malorum and Sclerotinia fruticula places it within contexts where such interactions are significant mdpi.comnih.gov. Fungi can mediate links between different organisms and ecosystems, impacting the macroecology and evolution of associated species nih.gov. Metabolites produced by fungal endophytes can confer protection to their host algae against pathogen infection, highlighting a potential protective role for compounds like this compound derivatives frontiersin.org.

Modulation of Cellular Processes in Non-Human Biological Systems

The biological activities of this compound extend to influencing cellular processes in non-human biological systems. Research has begun to explore these effects, particularly concerning cellular differentiation.

Adipogenesis Modulation in Murine Cell Models

One area of investigation for this compound and its derivatives involves the modulation of adipogenesis, the process of fat cell formation. Studies have indicated that certain this compound derivatives, such as 8-hydroxythis compound (compound 5), have shown weak fat-accumulation inhibitory activity against 3T3-L1 murine adipocytes nih.gov. Adipogenesis is a complex process regulated by various signaling pathways and transcription factors, and murine cell models like 3T3-L1 are commonly used to study these mechanisms mdpi.comresearchgate.netnih.gov. The observed weak inhibitory activity suggests that this compound derivatives may influence the differentiation of preadipocytes into mature adipocytes.

Advanced Methodologies for Sclerosporin Research

Untargeted Metabolomics and Molecular Networking Applications

Untargeted metabolomics provides a comprehensive snapshot of all the small-molecule metabolites produced by the Sclerosporin-producing organism under specific conditions. This powerful approach, often utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), captures not only this compound but also its precursors, degradation products, and other unrelated secondary metabolites. This holistic view is crucial for understanding the metabolic context of this compound production.

A key application within this field is Global Natural Products Social Molecular Networking (GNPS). This is an innovative bioinformatics platform that organizes untargeted tandem MS (MS/MS) data into structured networks based on spectral similarity. In the context of this compound research, molecular networking can:

Identify Analogs: By clustering molecules with similar fragmentation patterns, it can rapidly identify potential new derivatives of this compound that might otherwise be missed in a complex extract.

Dereplicate Known Compounds: It helps in the rapid identification of already known compounds, saving time and resources.

Visualize Metabolic Changes: Researchers can compare the metabolic profiles of the producing organism under different culture conditions, visualizing how these changes affect the production of this compound and other metabolites.

This approach transforms raw metabolomic data into a structured map of chemical diversity, accelerating the discovery of novel compounds related to this compound.

Genomic and Transcriptomic Profiling of this compound Producers

Genomic and transcriptomic analyses are fundamental to understanding the biosynthesis of this compound. By sequencing the genome of the producing organism, researchers can identify the biosynthetic gene cluster (BGC) responsible for its production. BGCs are contiguous sets of genes that encode the enzymes and regulatory proteins required for the synthesis of a secondary metabolite.

Transcriptome profiling, typically via RNA-sequencing (RNA-Seq), complements genomic data by revealing which genes are actively being expressed under certain conditions. For instance, studies on Sclerospora graminicola, the oomycete that gives this compound its name, have demonstrated the power of this approach. Transcriptome analysis of S. graminicola during its interaction with a host plant reveals thousands of differentially expressed genes (DEGs) that are crucial for its lifecycle and pathogenicity.

By comparing the transcriptomes of the this compound producer under high- versus low-production conditions, scientists can pinpoint the specific BGC that is upregulated during this compound synthesis. This allows for the precise identification of all the genes involved and provides a roadmap for future genetic engineering efforts to enhance production.

Table 1: Example of Differentially Expressed Genes (DEGs) in a Fungal Culture

| Gene ID | Function | Log2 Fold Change (High vs. Low Production) | p-value |

|---|---|---|---|

| Scle01g2345 | Terpene synthase | +5.8 | <0.001 |

| Scle01g2346 | P450 monooxygenase | +6.1 | <0.001 |

| Scle01g2347 | Acyltransferase | +5.5 | <0.001 |

Note: This table is illustrative and represents typical data obtained from a transcriptomic experiment comparing this compound-producing versus non-producing conditions.

Co-cultivation Strategies for Inducing Metabolite Diversity

Under standard laboratory conditions, many fungal BGCs remain unexpressed or "silent". Co-cultivation, which involves growing two or more different microorganisms in the same environment, is a powerful strategy to awaken these silent gene clusters. nih.gov This technique mimics the natural competitive or symbiotic interactions that fungi experience in their native habitats, which often trigger the production of secondary metabolites as defense or signaling molecules. researchgate.net

In the context of this compound research, co-cultivating the producing fungus with other fungi or bacteria can lead to:

Induction of Novel Derivatives: The interaction may trigger modifications to the this compound scaffold, resulting in the production of new, previously unseen analogs.

Activation of Silent BGCs: The microbial interaction can induce the expression of entirely different BGCs, leading to the discovery of novel compounds unrelated to this compound. encyclopedia.pub

Enhanced Yield: In some cases, the presence of another microbe can stimulate an increase in the production of a target compound like this compound.

Researchers have successfully used co-culture to discover a wide range of new fungal metabolites, from polyketides to terpenes. govinfo.gov This strategy does not require prior genomic knowledge and serves as an effective screening method to expand the known chemical diversity of the this compound-producing organism. nih.gov

Optimized Production through One Strain Many Compounds (OSMAC) Approaches

The "One Strain Many Compounds" (OSMAC) approach is a systematic method for unlocking the full metabolic potential of a single microbial strain by manipulating its cultivation parameters. frontiersin.org The core principle is that a single fungus has the genetic capacity to produce a wide array of secondary metabolites, but only a fraction of these are synthesized under standard laboratory settings. nih.gov

By systematically altering growth conditions, researchers can influence gene expression and metabolic pathways, thereby optimizing the production of this compound or inducing the formation of new compounds. frontiersin.org The OSMAC strategy involves the methodical variation of several key parameters.

Table 2: Key Parameters in the OSMAC Approach

| Parameter | Description of Variations |

|---|---|

| Media Composition | Altering carbon and nitrogen sources (e.g., glucose, starch, peptone, yeast extract), varying mineral content. |

| Physical Factors | Adjusting temperature, pH, aeration (shaking speed), and light exposure. |

| Cultivation Method | Switching between solid-state fermentation (e.g., on rice or agar) and liquid-state fermentation (submerged culture). |

| Chemical Elicitors | Adding small molecules, such as enzyme inhibitors or rare earth elements, to the culture medium to trigger stress responses and alter gene expression. |

This empirical but powerful approach has been widely successful in the discovery of novel natural products from fungi and bacteria. Applying the OSMAC framework to the this compound-producing strain is a crucial step in maximizing its yield and exploring the full spectrum of its biosynthetic capabilities.

Future Perspectives and Challenges in Sclerosporin Research

Elucidation of Undetermined Biosynthetic Steps and Regulatory Mechanisms

A significant hurdle in the study of Sclerosporin is the lack of a defined biosynthetic pathway. The genetic blueprint and the enzymatic machinery responsible for its synthesis are yet to be identified. Future research must prioritize the discovery of the this compound biosynthetic gene cluster (BGC). A BGC is a contiguous set of genes within an organism's genome that collectively encode the necessary enzymes and regulatory proteins for the production of a specific secondary metabolite. annualreviews.orgbohrium.com Identifying this cluster is the gateway to understanding how this compound is constructed from simple precursors.

Modern genome mining techniques, coupled with bioinformatic prediction tools, offer a promising avenue for locating the this compound BGC in its producing organism. Once identified, a combination of gene knockout studies, heterologous expression of the BGC in a model fungal host, and in vitro characterization of the encoded enzymes will be crucial to delineating each step of the biosynthetic pathway. This will involve identifying the core synthase, likely a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS), as well as the tailoring enzymes that modify the initial scaffold to yield the final this compound molecule.

Furthermore, the regulatory networks governing this compound production are completely unknown. Fungal secondary metabolism is intricately regulated by a variety of factors, including environmental cues (e.g., nutrient availability, pH, light), global regulators, and pathway-specific transcription factors. unl.ptmdpi.comcncb.ac.cn Future investigations should aim to uncover these regulatory mechanisms. This could involve transcriptomic and proteomic analyses of the producing organism under different growth conditions to identify regulatory elements that control the expression of the this compound BGC. Understanding these regulatory circuits is not only fundamental to comprehending the biology of the producing organism but is also a prerequisite for developing rational strategies for yield improvement.

Discovery of Novel this compound Derivatives and Structural Diversity

The known structure of this compound likely represents just one member of a potentially larger family of related natural products. The inherent flexibility of fungal biosynthetic pathways often leads to the production of a suite of structurally diverse analogs. Future research should focus on the systematic exploration for novel this compound derivatives. This can be achieved through several complementary approaches.

One strategy is to manipulate the cultivation conditions of the producing organism. Altering media components, temperature, and aeration can often trigger the production of previously undetected, or "cryptic," secondary metabolites. Additionally, co-cultivation with other microorganisms can induce the expression of silent BGCs, leading to the synthesis of novel compounds.

A more targeted approach involves genetic engineering of the this compound BGC, once it has been identified. Techniques such as precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the producing organism, can lead to the incorporation of these analogs into the final product, generating novel derivatives. Furthermore, combinatorial biosynthesis, which involves the swapping of enzymatic domains or entire genes within the BGC, can create new biosynthetic pathways capable of producing a wide array of "unnatural" natural products. The discovery of new this compound derivatives is crucial for establishing structure-activity relationships and potentially identifying compounds with enhanced or novel biological activities.

In-depth Exploration of Ecological and Inter-Species Communication Roles

The ecological function of this compound in its natural environment is a complete mystery. Fungal secondary metabolites play critical roles in a variety of ecological interactions, including defense against predators and competitors, symbiosis, and communication. A key area for future research will be to investigate the potential roles of this compound in mediating these interactions.

Studies could be designed to assess the antimicrobial or antifungal properties of this compound against a panel of ecologically relevant microorganisms. This would help to determine if this compound functions as a chemical defense agent. Furthermore, experiments could be conducted to examine the effect of this compound on the growth and development of plants, insects, or other fungi to explore potential symbiotic or pathogenic roles.

Investigating this compound's role in inter-species communication is another exciting avenue. Fungi use a complex chemical language to interact with their environment. Future research could employ sophisticated analytical techniques to monitor the production of this compound in response to specific environmental cues or the presence of other organisms. This could reveal if this compound acts as a signaling molecule, for instance, in quorum sensing or in establishing symbiotic relationships. Unraveling the ecological significance of this compound will provide valuable insights into the chemical ecology of its producing organism and the broader ecosystem it inhabits.

Development of Sustainable Production Methodologies

To fully harness the potential of this compound and its future derivatives, the development of sustainable and scalable production methods is essential. Relying on the isolation from the native producing organism is often inefficient and unsustainable. Therefore, future research must focus on developing robust biotechnological production platforms.

Once the this compound BGC is identified, it can be heterologously expressed in a well-characterized and industrially relevant host organism, such as Aspergillus niger or Saccharomyces cerevisiae. This approach offers several advantages, including faster growth rates, more straightforward genetic manipulation, and the potential for higher yields. The optimization of fermentation conditions, including media composition and process parameters, will be critical for maximizing production in a heterologous host.

Furthermore, the principles of synthetic biology can be applied to engineer the host's metabolism to increase the supply of precursors for this compound biosynthesis, thereby boosting final titers. The development of a sustainable and cost-effective production process is a crucial step towards enabling the broader scientific community to study this compound and for any potential future commercial applications.

Q & A

(Basic) What established methodologies ensure high-purity synthesis of Sclerosporin in laboratory settings?

Answer:

Synthesis protocols should follow multi-step validation, including purification via column chromatography (for intermediates) and recrystallization (final product). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Reproducibility hinges on detailed experimental documentation, such as reaction temperature, solvent ratios, and catalyst concentrations, as outlined in standardized reporting guidelines for chemical synthesis .

(Basic) Which in vitro models are validated for preliminary screening of this compound’s bioactivity?

Answer:

Common models include:

- Cell viability assays (e.g., MTT/XTT) in human cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme inhibition assays (e.g., fluorometric kits) targeting specific pathways (e.g., kinase activity).

Baseline thresholds (e.g., IC50) should be calculated using nonlinear regression in software like GraphPad Prism, with triplicate technical replicates to minimize variability .

(Advanced) How can experimental designs isolate this compound’s mechanism of action from off-target effects?

Answer:

- Control groups : Include negative controls (vehicle-only) and positive controls (known pathway inhibitors).

- Genetic knockdowns : Use CRISPR/Cas9 to silence putative target genes and observe effect attenuation.

- Dose-response curves : Establish linearity to differentiate specific vs. nonspecific interactions.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate hypothesis-driven designs .

(Advanced) What statistical methods resolve dose-response ambiguities in this compound studies?

Answer:

- Nonlinear regression : Fit sigmoidal curves to calculate EC50/IC50 values with 95% confidence intervals.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD): Compare multiple dose groups while controlling Type I error.

- Power analysis : Predefine sample sizes using pilot data to ensure detectable effect sizes (α=0.05, β=0.2) .

(Basic) Which analytical techniques confirm this compound’s structural integrity post-synthesis?

Answer:

- HPLC-DAD : Purity assessment (>95% by peak area).

- FT-IR spectroscopy : Functional group verification (e.g., carbonyl stretches).

- Elemental analysis : Validate empirical formula concordance (±0.3% tolerance) .

(Advanced) How should researchers reconcile conflicting pharmacokinetic data for this compound across studies?

Answer:

- Meta-analysis : Pool data using random-effects models to account for inter-study heterogeneity.

- Sensitivity analysis : Exclude outliers or stratify by confounding variables (e.g., animal strain, administration route).

- In silico modeling : Predict absorption/distribution using tools like GastroPlus® to identify physiological variables impacting bioavailability .

(Basic) What ethical frameworks govern this compound testing in preclinical animal models?

Answer:

- 3Rs Principle : Replacement, Reduction, Refinement (e.g., use lower species like zebrafish where possible).

- IACUC approval : Mandatory for vertebrate studies, emphasizing humane endpoints and analgesia protocols.

- ARRIVE guidelines : Transparent reporting of animal numbers, housing conditions, and randomization .

(Advanced) What strategies enhance this compound’s stability in long-term storage?

Answer:

- Lyophilization : Store in amber vials under inert gas (N2/Ar) at -80°C to prevent oxidation.

- Excipient screening : Test stabilizers (e.g., trehalose) via accelerated stability studies (40°C/75% RH for 6 months).

- HPLC monitoring : Quantify degradation products monthly to establish shelf-life .

(Basic) How are cytotoxicity thresholds standardized for this compound in human cell lines?

Answer:

- Dose-ranging pilot studies : 10–1000 µM range with 8–10 concentrations.

- IC50 determination : Use four-parameter logistic models (4PL) in software like R or Prism.

- Benchmarking : Compare to reference compounds (e.g., doxorubicin) in the same assay conditions .

(Advanced) Which systematic review methodologies synthesize heterogeneous data on this compound’s therapeutic potential?

Answer:

- PRISMA guidelines : Document search strategies (PubMed/Scopus keywords), inclusion/exclusion criteria, and risk-of-bias assessments.

- Network meta-analysis : Rank efficacy across multiple comparators (e.g., existing immunosuppressants).

- GRADE framework : Evaluate evidence quality (high/moderate/low certainty) for clinical translation recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.